2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one
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Overview
Description
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are a group of organic compounds characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring. This particular compound is notable for its two chlorine atoms, a hydroxyl group, and a methyl group attached to the indenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one typically involves the chlorination of 7-hydroxy-4-methyl-1H-inden-1-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-7-oxo-4-methyl-1H-inden-1-one.
Reduction: Formation of 2,3-dichloro-7-hydroxy-4-methyl-1H-inden-1-ol.
Substitution: Formation of 2,3-diamino-7-hydroxy-4-methyl-1H-inden-1-one or 2,3-dithio-7-hydroxy-4-methyl-1H-inden-1-one.
Scientific Research Applications
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-methyl-1H-inden-1-one
- 2,3-Dichloro-7-methoxy-4-methyl-1H-inden-1-one
- 2,3-Dichloro-7-hydroxy-1H-inden-1-one
Uniqueness
2,3-Dichloro-7-hydroxy-4-methyl-1H-inden-1-one is unique due to the presence of both chlorine atoms and a hydroxyl group on the indenone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dichloro-7-hydroxy-4-methylinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-4-2-3-5(13)7-6(4)8(11)9(12)10(7)14/h2-3,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDBLHGPLPWEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C(=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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